N-tert-Boc-cis-4-fluoro-L-proline Synthetic Yield Advantage: 3× Higher Overall Yield vs. trans-Isomer from Common Precursor
When synthesizing Boc-protected 4-fluoro-L-proline diastereomers from the common starting material trans-4-hydroxy-L-proline methyl ester, the cis-(2S,4S) isomer (i.e., N-tert-Boc-cis-4-fluoro-L-proline) was obtained in 71% overall yield over three synthetic steps. In contrast, the corresponding fluorinated trans-(2S,4R) isomer was isolated in only 23-24% overall yield over five steps under comparable reaction conditions [1]. This represents an approximately 3-fold yield advantage favoring the cis-isomer from the identical precursor pool.
| Evidence Dimension | Overall synthetic yield from trans-4-hydroxy-L-proline methyl ester |
|---|---|
| Target Compound Data | 71% overall yield (3 synthetic steps) |
| Comparator Or Baseline | trans-4-fluoro-L-proline (Boc-protected): 23-24% overall yield (5 synthetic steps) |
| Quantified Difference | Approximately 3-fold higher yield (71% vs. 23-24%) with fewer synthetic steps (3 vs. 5 steps) |
| Conditions | Synthesis starting from trans-4-hydroxy-L-proline methyl ester; fluorination conditions using DAST or comparable fluorinating reagents; reported in Tetrahedron Letters, 1998 |
Why This Matters
For procurement decisions, this yield differential translates to substantially lower cost-per-gram, reduced raw material consumption, and shorter production cycles when the cis-isomer is the intended target, enabling more economical large-scale peptide synthesis programs.
- [1] Demange L, Ménez A, Dugave C. Practical synthesis of Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline. Tetrahedron Lett. 1998;39(10):1169-1172. doi:10.1016/S0040-4039(97)10793-6. View Source
